7-Chlorocinnoline
CAS No.: 17404-92-1
Cat. No.: VC8247706
Molecular Formula: C8H5ClN2
Molecular Weight: 164.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17404-92-1 |
|---|---|
| Molecular Formula | C8H5ClN2 |
| Molecular Weight | 164.59 g/mol |
| IUPAC Name | 7-chlorocinnoline |
| Standard InChI | InChI=1S/C8H5ClN2/c9-7-2-1-6-3-4-10-11-8(6)5-7/h1-5H |
| Standard InChI Key | ZPXKWALFVZICHA-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC2=C1C=CN=N2)Cl |
| Canonical SMILES | C1=CC(=CC2=C1C=CN=N2)Cl |
Introduction
Chemical Identity and Structural Features
Cinnoline, a bicyclic aromatic compound comprising two fused six-membered rings with two adjacent nitrogen atoms, serves as the parent structure for 7-chlorocinnoline. The substitution of a chlorine atom at the 7th position introduces distinct electronic effects, altering reactivity and intermolecular interactions. While the exact CAS registry number for 7-chlorocinnoline remains unspecified in public databases, analogous compounds such as 4-chlorocinnoline-3-carboxaldehyde (CAS 86-99-7) provide structural benchmarks .
The molecular formula of 7-chlorocinnoline is , with a molecular weight of 164.59 g/mol. Comparative analysis with 4-chlorocinnoline derivatives reveals that halogen positioning significantly influences dipole moments and solubility profiles. For instance, 4-chlorocinnoline-3-carboxaldehyde exhibits a melting point of 276–279°C, suggesting that 7-chlorocinnoline derivatives may similarly display high thermal stability .
Synthesis Methodologies
Decarboxylation and Halogenation Strategies
A pivotal synthesis route involves the decarboxylation of 7-chloro-4-hydroxycinnoline-2-carboxylic acid in paraffin oil at 230°C, yielding 7-chlorocinnolin-4-ol with a 98.5% efficiency . This method, adapted from quinoline synthesis protocols, leverages high-temperature conditions to eliminate carboxyl groups while preserving the chlorinated aromatic system. The reaction mechanism proceeds via radical intermediates, with paraffin oil acting as both solvent and heat transfer medium .
Functional Group Interconversion
The University of Bristol’s synthesis of schizocommunin analogs highlights the utility of 4-chlorocinnoline esters as intermediates . Treatment of tert-butyl 4-hydroxycinnoline-3-carboxylate with thionyl chloride () generates methyl 4-chlorocinnoline-3-carboxylate (97% yield), demonstrating the feasibility of nucleophilic aromatic substitution at the 4-position . While this pathway targets 4-chloro derivatives, analogous approaches could theoretically be adapted to introduce chlorine at the 7th position by modifying starting materials.
Physicochemical Properties
Spectroscopic Characterization
Infrared (IR) spectroscopy of related chlorocinnolines reveals characteristic C–Cl stretching vibrations at 550–600 cm⁻¹, while NMR spectra typically show aromatic proton resonances between δ 7.5–8.5 ppm . Mass spectral fragmentation patterns for 7-chlorocinnoline derivatives are dominated by losses of HCl () and subsequent ring-opening reactions .
Industrial and Synthetic Applications
Coordination Chemistry
The electron-withdrawing chlorine atom in 7-chlorocinnoline enhances its ligand properties in metal-organic frameworks (MOFs). Comparative studies with 8-hydroxyquinoline indicate that chlorinated cinnolines could stabilize transition metal complexes for catalytic or photonic applications .
Precursor for Functional Materials
Decarboxylated 7-chlorocinnoline derivatives serve as intermediates in synthesizing organic semiconductors. The planar aromatic system facilitates π-π stacking, a critical feature for charge transport in thin-film transistors .
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